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Compound of Interest

Compound Name: (3S,5S)-(+)-3,5-Heptanediol

CAS No.: 129212-21-1

Cat. No.: B154332

Get Quote

In the realms of chemical research and pharmaceutical development, precision is paramount.

The ability to uniquely and consistently identify a chemical substance, irrespective of language,

naming convention, or regional differences, forms the bedrock of scientific reproducibility,

regulatory compliance, and safety. This is the critical role of the CAS (Chemical Abstracts

Service) Registry Number®, a unique numeric identifier assigned to every chemical substance

described in the scientific literature since the mid-20th century. Administered by the Chemical

Abstracts Service, a division of the American Chemical Society, the CAS Registry® is the

authoritative collection of disclosed chemical substance information, containing millions of

unique entries.

A CAS Registry Number (CAS RN®) is structured into three parts separated by hyphens and

can contain up to ten digits. This seemingly simple numeric code is indispensable; it eliminates

the ambiguity that arises from the multiple systematic, generic, or commercial names a single

chemical might possess. For researchers and drug development professionals, the CAS

number is the link that connects a substance to a wealth of data, from safety information on

Safety Data Sheets (SDS) to its appearance in global regulatory inventories and scientific

publications. This guide focuses on a specific chiral molecule, (3S,5S)-(+)-3,5-Heptanediol,
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beginning with its definitive CAS identifier and expanding into its synthesis, analysis, and

applications.
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Caption: Workflow for Chemical Substance Identification and CAS Number Assignment.

Definitive Identification of (3S,5S)-(+)-3,5-
Heptanediol
The subject of this guide is the chiral compound (3S,5S)-(+)-3,5-Heptanediol. As a specific

stereoisomer, its precise identification is crucial for its use in stereoselective synthesis and

pharmaceutical applications.

The CAS Registry Number for (3S,5S)-(+)-3,5-Heptanediol is 129212-21-1.

This unique identifier distinguishes it from its other stereoisomers, such as the (3R,5R)

enantiomer or the (3R,5S) meso compound, as well as the racemic mixture.

Physicochemical and Structural Data
The fundamental properties of (3S,5S)-(+)-3,5-Heptanediol are summarized below. This data

is essential for its handling, characterization, and use in synthetic protocols.
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Property Value Source(s)

CAS Registry Number 129212-21-1

IUPAC Name (3S,5S)-heptane-3,5-diol

Molecular Formula C₇H₁₆O₂

Molecular Weight 132.20 g/mol

Canonical SMILES CCC(CC(CC)O)O

Isomeric SMILES CCO">C@@HO

InChI Key
BQWORYKVVNTRAW-

BQBZGAKWSA-N

Synthesis and Stereochemical Control
Chiral 1,3-diols like (3S,5S)-(+)-3,5-Heptanediol are highly valuable synthons in organic

chemistry but present a significant synthetic challenge. Achieving high enantiomeric and

diastereomeric purity is critical, as different stereoisomers can exhibit vastly different biological

activities. The synthesis of a single, pure enantiomer requires sophisticated asymmetric

synthesis strategies.

A prevalent and effective method involves a two-step sequence:

Asymmetric Aldol Reaction: A prochiral ketone is reacted with an aldehyde in the presence of

a chiral catalyst (often a proline-derived organocatalyst) to form a chiral β-hydroxy ketone

with high enantiomeric excess (% ee).

Stereoselective Reduction: The resulting chiral β-hydroxy ketone is then reduced to the

corresponding 1,3-diol. The choice of reducing agent is critical to control the stereochemistry

of the second hydroxyl group, often employing reagents like chiral oxazaborolidines (CBS

reagents) to achieve high diastereoselectivity.
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Caption: Conceptual Workflow for the Asymmetric Synthesis of a Chiral 1,3-Diol.

Exemplary Synthesis Protocol: Conceptual Outline
This protocol is a generalized representation based on established methodologies for

synthesizing chiral 1,3-diols.

Catalyst Preparation: Prepare or procure a suitable chiral organocatalyst, such as a proline

derivative.

Aldol Addition:

In an inert atmosphere, dissolve the starting ketone (e.g., diethyl ketone) and aldehyde in

an appropriate solvent (e.g., DMSO).

Add the chiral catalyst and any required additives (e.g., a Lewis acid like Cu(OTf)₂).
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Stir the reaction at a controlled temperature (e.g., room temperature) for a duration

determined by reaction monitoring (e.g., 24-72 hours).

Upon completion, quench the reaction and perform an aqueous workup followed by

extraction with an organic solvent.

Purify the resulting β-hydroxy ketone via silica gel column chromatography.

Stereoselective Reduction:

Dissolve the purified β-hydroxy ketone in an anhydrous solvent (e.g., THF) under an inert

atmosphere and cool to a low temperature (e.g., -78 °C).

Slowly add a pre-formed or commercially available chiral reducing agent (e.g., (R)-CBS

reagent and borane).

Allow the reaction to proceed until completion, monitoring by TLC or LC-MS.

Quench the reaction carefully (e.g., with methanol), warm to room temperature, and

perform a workup.

Purify the final (3S,5S)-(+)-3,5-Heptanediol product via column chromatography.

Analytical Verification and Chiral Purity
The synthesis of a chiral molecule is incomplete without rigorous analytical verification to

confirm its structure and, most importantly, its stereochemical purity. For drug development

professionals, confirming the enantiomeric excess (% ee) is a non-negotiable step to ensure

safety and efficacy.

Key Analytical Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate

the molecular structure and confirm the connectivity of the atoms.

Mass Spectrometry (MS): Provides the exact mass of the molecule, confirming its molecular

formula.
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Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for

determining the enantiomeric purity of a sample. The compound is passed through a chiral

stationary phase (CSP) that interacts differently with each enantiomer, resulting in different

retention times and allowing for their separation and quantification.
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Caption: Analytical Workflow for the Structural and Stereochemical Verification.

Applications in Research and Drug Development
The precise three-dimensional arrangement of atoms in (3S,5S)-(+)-3,5-Heptanediol makes it

a valuable asset in the synthesis of complex, high-value molecules.

Chiral Building Blocks: Chiral 1,3-diols are crucial intermediates in the synthesis of numerous

biologically active natural products and pharmaceuticals. Their stereocenters are

incorporated into the final target molecule, defining its ultimate stereochemistry and,

therefore, its interaction with biological systems. For instance, similar 1,3-diol motifs are

found in diarylheptanoids, a class of natural products with anti-inflammatory and anti-tumor

activities.
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Chiral Ligands and Auxiliaries: The hydroxyl groups of the diol can coordinate to metal

centers, allowing the molecule to serve as a chiral ligand in transition-metal catalysis. By

creating a chiral environment around the metal, these ligands can induce high levels of

enantioselectivity in a wide range of chemical transformations.

Foundation for Chiral Switching: The pharmaceutical industry has increasingly moved from

marketing racemic drugs (50:50 mixtures of enantiomers) to single-enantiomer drugs. This

practice, known as chiral switching, often leads to drugs with improved therapeutic indices,

higher potency, and fewer side effects. The availability of pure chiral synthons like (3S,5S)-
(+)-3,5-Heptanediol is fundamental to the efficient and economical synthesis of these single-

enantiomer active pharmaceutical ingredients (APIs).

Conclusion
The CAS number 129212-21-1 provides an unambiguous identifier for the specific

stereoisomer (3S,5S)-(+)-3,5-Heptanediol, serving as a vital link to its chemical properties and

scientific literature. Beyond its identity, this molecule represents a valuable class of chiral 1,3-

diols that are integral to modern asymmetric synthesis. For researchers and professionals in

drug development, understanding the synthesis, rigorous analytical control, and strategic

application of such chiral building blocks is essential for the creation of next-generation

therapeutics with enhanced safety and efficacy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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